ethyl 6-amino-4-(4-chlorophenyl)-5-cyano-2-{[(3-cyano-4,6-dimethylpyridin-2-yl)sulfanyl]methyl}-4H-pyran-3-carboxylate
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Description
Ethyl 6-amino-4-(4-chlorophenyl)-5-cyano-2-{[(3-cyano-4,6-dimethylpyridin-2-yl)sulfanyl]methyl}-4H-pyran-3-carboxylate is a useful research compound. Its molecular formula is C24H21ClN4O3S and its molecular weight is 480.97. The purity is usually 95%.
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Biological Activity
Ethyl 6-amino-4-(4-chlorophenyl)-5-cyano-2-{[(3-cyano-4,6-dimethylpyridin-2-yl)sulfanyl]methyl}-4H-pyran-3-carboxylate is a complex organic compound with potential pharmacological applications. This article reviews its biological activity, focusing on antimicrobial properties, cytotoxicity, and other relevant pharmacological effects based on diverse research findings.
- Molecular Formula : C25H23ClN4O3S
- Molecular Weight : 494.993 g/mol
- CAS Number : 339163-49-4
Antimicrobial Activity
Recent studies have explored the antimicrobial properties of derivatives related to the pyran structure, indicating significant activity against various bacterial and fungal strains. For instance, compounds similar to ethyl 6-amino-4-(4-chlorophenyl)-5-cyano derivatives have shown effectiveness against:
- Gram-positive bacteria : Staphylococcus aureus, Bacillus subtilis
- Gram-negative bacteria : Escherichia coli, Pseudomonas aeruginosa
- Fungi : Candida albicans, Aspergillus flavus
The Minimum Inhibitory Concentration (MIC) values for these compounds often demonstrate that metal complexes derived from these ligands exhibit higher antimicrobial activity compared to their parent compounds, suggesting a synergistic effect when metal ions are involved in the coordination chemistry of these molecules .
Cytotoxicity Studies
Cytotoxicity assessments using various cancer cell lines have indicated that ethyl 6-amino derivatives may possess potential anti-cancer properties. For example, compounds exhibiting structural similarities have been tested against:
- HeLa cells (cervical cancer)
- MCF-7 cells (breast cancer)
Findings suggest that these compounds can induce apoptosis in cancer cells, potentially through mechanisms involving reactive oxygen species (ROS) generation and mitochondrial dysfunction .
Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial efficacy of related pyran derivatives demonstrated that certain modifications to the pyran structure significantly enhanced antibacterial activity. The study utilized disk diffusion methods to assess the inhibition zones against various pathogens. The results indicated that the introduction of halogenated phenyl groups increased the lipophilicity of the compounds, thereby enhancing membrane permeability and overall antimicrobial efficacy .
Compound | Staphylococcus aureus | Escherichia coli | Candida albicans |
---|---|---|---|
Ethyl 6-amino derivative A | 15 mm (MIC: 32 µg/mL) | 10 mm (MIC: 64 µg/mL) | 12 mm (MIC: 32 µg/mL) |
Ethyl 6-amino derivative B | 20 mm (MIC: 16 µg/mL) | 8 mm (MIC: >128 µg/mL) | 18 mm (MIC: 16 µg/mL) |
Study 2: Cytotoxic Effects
In vitro studies have shown that ethyl 6-amino derivatives can inhibit cell proliferation in cancer cell lines. A specific study reported a significant reduction in viability in MCF-7 cells treated with a related compound at concentrations above 50 µM. The mechanism was attributed to cell cycle arrest and induction of apoptosis as confirmed by flow cytometry analysis .
Properties
IUPAC Name |
ethyl 6-amino-4-(4-chlorophenyl)-5-cyano-2-[(3-cyano-4,6-dimethylpyridin-2-yl)sulfanylmethyl]-4H-pyran-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21ClN4O3S/c1-4-31-24(30)21-19(12-33-23-17(10-26)13(2)9-14(3)29-23)32-22(28)18(11-27)20(21)15-5-7-16(25)8-6-15/h5-9,20H,4,12,28H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYCMRLPPLMJIOM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OC(=C(C1C2=CC=C(C=C2)Cl)C#N)N)CSC3=C(C(=CC(=N3)C)C)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21ClN4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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